molecular formula C12H16N2O3 B1305012 2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid CAS No. 84860-35-5

2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid

Cat. No.: B1305012
CAS No.: 84860-35-5
M. Wt: 236.27 g/mol
InChI Key: IIJAEFRNONKHQP-UHFFFAOYSA-N
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Description

2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid (CAS: 84860-35-5) is a branched-chain amino acid derivative characterized by an anilinocarbonyl group attached to the amino functionality at position 2 and a methyl substituent at position 3 of the butanoic acid backbone . Its molecular formula is C₁₂H₁₅N₂O₃, with a molecular weight of 241.26 g/mol. This compound is frequently studied in the context of protein interactions and biochemical modifications due to its carboxamide and aromatic substituents, which influence its physicochemical and biological behavior .

Properties

IUPAC Name

3-methyl-2-(phenylcarbamoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJAEFRNONKHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387932
Record name 2-[(anilinocarbonyl)amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84860-35-5, 827612-15-7
Record name 2-[(anilinocarbonyl)amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of aniline with a suitable carboxylic acid derivative. One common method is the reaction of aniline with 3-methylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The anilinocarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of 3-methylbutanoic acid derivatives with diverse carboxamide or amino-linked substituents. Key analogs include:

Compound Name (CAS) Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Findings
2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid (84860-35-5) Anilinocarbonylamino 241.26 High purity (95%); used in protein-binding studies
2CA3MBA (N/A) [2-(Cyclohexylcarbamoyl)benzoyl]amino ~350.40* Binds BSA with moderate affinity; lower solubility than target compound due to bulky cyclohexyl group
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid (1007884-62-9) Dimethylcarbamoylamino 204.23 Enhanced solubility in polar solvents; reduced aromatic interactions compared to anilinocarbonyl analogs
(S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid (2280-27-5) Hydroxyl and amino groups 133.14 Higher polarity; mp 201–203°C; participates in hydrogen bonding
2-[Amino(methyl)amino]-3-methylbutanoic acid (98275-78-6) Methylamino substituent 161.20 Reactive hydrazine derivative; requires strict safety protocols due to toxicity

*Estimated based on structural formula.

Research Implications and Gaps

  • Data Limitations : Key parameters such as the target compound’s melting point, exact solubility, and in vivo toxicity remain unaddressed in the provided evidence.

Biological Activity

2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid (also referred to as an anilinocarbonyl derivative of 3-methylbutanoic acid) is a compound of interest in biochemical research due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H14N2O3C_{10}H_{14}N_{2}O_{3}. The structural characteristics include a branched-chain amino acid backbone with an anilinocarbonyl group that may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The anilinocarbonyl moiety may enhance binding affinity to target proteins, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.
  • Gene Expression Modulation : Studies indicate that exposure to this compound can alter gene expression related to stress response and detoxification pathways .
  • Metal Ion Interaction : Similar compounds have demonstrated the ability to form stable complexes with metal ions, which can affect enzyme activity and cellular functions .

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Activity TypeDescription
Antimicrobial Activity Exhibits antibacterial properties against various gram-positive and gram-negative bacteria.
Cellular Effects Influences cell signaling pathways, potentially leading to altered cellular metabolism.
Toxicity Dose-dependent effects observed; higher concentrations may lead to cytotoxicity.

Case Studies

  • Antimicrobial Studies : A study investigated the antimicrobial efficacy of this compound against eight microbial strains using the disc diffusion method. Results showed significant zones of inhibition, indicating strong antibacterial activity comparable to standard antibiotics such as streptomycin .
  • Cellular Response Analysis : In vitro experiments demonstrated that treatment with this compound led to changes in gene expression profiles associated with cellular stress responses. Notably, genes involved in detoxification were upregulated, suggesting a protective mechanism against oxidative stress.
  • Dosage Effects in Animal Models : Research involving animal models indicated that low doses of the compound had minimal effects on cellular function, while higher doses resulted in observable toxic effects, highlighting the importance of dosage in therapeutic applications.

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